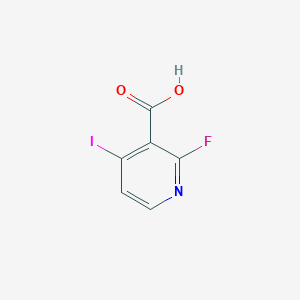

2-Fluoro-4-iodonicotinic acid

Description

BenchChem offers high-quality 2-Fluoro-4-iodonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-iodonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLTGKHTYHYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660498 | |

| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-51-3 | |

| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold

2-Fluoro-4-iodonicotinic acid, identified by the CAS number 884494-51-3, is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1][2][3] Its unique structural features—a pyridine core, a fluorine atom, an iodine atom, and a carboxylic acid group—offer a powerful combination of properties for the synthesis of complex, biologically active molecules.[4][5] The pyridine ring is a common motif in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[6][7] The strategic placement of halogen atoms, particularly fluorine and iodine, allows for fine-tuning of a molecule's physicochemical properties and provides reactive handles for further chemical transformations.[8]

The fluorine atom, with its high electronegativity, can significantly influence a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[8][9] The iodine atom, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce new molecular complexity. This technical guide provides a comprehensive overview of 2-fluoro-4-iodonicotinic acid, detailing its properties, synthesis, and applications, with a focus on its practical utility for researchers in the field of drug development.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of 2-fluoro-4-iodonicotinic acid is crucial for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 2-Fluoro-4-iodonicotinic Acid

| Property | Value | Source |

| CAS Number | 884494-51-3 | [1][2][3][4][5][10][11][12][13][14][15][16][17] |

| Molecular Formula | C6H3FINO2 | [3][4][5][10][11][13][14][18] |

| Molecular Weight | 266.996 g/mol | [5][10] |

| Appearance | Off-white solid | [5][19] |

| Boiling Point | 347.0 ± 42.0 °C (Predicted) | [10][13][19] |

| Density | 2.198 g/cm³ | [10][19] |

| Flash Point | 163.7 °C | [10] |

| pKa | 1.20 ± 0.10 (Predicted) | [19] |

| XLogP3 | 1.52350 | [10] |

Spectral Analysis: A Guide to Structural Confirmation

While a dedicated, publicly available experimental spectrum for 2-fluoro-4-iodonicotinic acid is not readily found in the initial search, its structure can be confidently predicted and later confirmed using standard spectroscopic techniques. The following provides an expected spectral profile based on the known effects of its functional groups.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups. The proton adjacent to the nitrogen will likely appear at the most downfield position.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR will display six distinct signals for the six carbon atoms in the molecule. The carbon atoms directly attached to the fluorine, iodine, and the carboxyl group will show characteristic chemical shifts. The C-F coupling will be a key diagnostic feature.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. C-F and C-I stretching vibrations will also be present at lower wavenumbers.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of the molecular ion region. Fragmentation patterns will likely involve the loss of the carboxyl group and halogen atoms.[18][20]

Synthesis and Reaction Mechanisms

The synthesis of 2-fluoro-4-iodonicotinic acid and its derivatives is a critical aspect of its utility. Several synthetic routes have been reported, often starting from readily available pyridine precursors.

Synthetic Pathway 1: From 2-Fluoropyridine

A common approach involves the directed ortho-metalation of 2-fluoropyridine. This powerful technique allows for the regioselective introduction of substituents onto the pyridine ring.

Caption: Synthetic route to 2-fluoro-4-iodonicotinic acid from 2-fluoropyridine.

Experimental Protocol:

-

Preparation of Lithium Diisopropylamide (LDA): Under an inert atmosphere (nitrogen or argon), diisopropylamine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -30°C. n-Butyllithium is then added dropwise, maintaining the temperature below -30°C. The mixture is stirred for a period to ensure complete formation of LDA.[21]

-

Iodination of 2-Fluoropyridine: 2-Fluoropyridine, dissolved in anhydrous THF, is cooled to -70°C. The freshly prepared LDA solution is added slowly, and the reaction is stirred for one hour to facilitate the deprotonation at the 4-position. A solution of iodine in THF is then added, and the reaction is allowed to proceed for another hour.[21]

-

Carboxylation: The resulting 2-fluoro-4-iodopyridine is then subjected to a second deprotonation at the 3-position using LDA at -70°C. Dry carbon dioxide gas is bubbled through the reaction mixture, or solid dry ice is added, to introduce the carboxylic acid group.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by crystallization or column chromatography to yield 2-fluoro-4-iodonicotinic acid.[21]

Causality Behind Experimental Choices:

-

LDA as the Base: LDA is a strong, non-nucleophilic base, which is ideal for the deprotonation of aromatic rings without competing nucleophilic addition reactions.

-

Low Temperatures (-70°C): The low reaction temperatures are crucial to control the regioselectivity of the deprotonation and to prevent side reactions, such as the decomposition of the organolithium intermediates.

-

Anhydrous Conditions: Organolithium reagents are highly reactive towards water. Therefore, all solvents and reagents must be scrupulously dried, and the reaction must be carried out under an inert atmosphere.

Synthetic Pathway 2: Oxidation of 2-Fluoro-4-iodopyridine-3-carboxaldehyde

An alternative route involves the oxidation of the corresponding aldehyde.

Caption: Oxidation of 2-fluoro-4-iodopyridine-3-carboxaldehyde.

Experimental Protocol:

-

Reaction Setup: 2-Fluoro-4-iodopyridine-3-carboxaldehyde is dissolved in a mixture of tert-butanol and water.[19]

-

Addition of Reagents: To this solution, 2-methyl-2-butene and sodium chlorite are added sequentially.[19] 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct.

-

Reaction and Workup: The reaction mixture is stirred at room temperature. Upon completion, the pH is adjusted to acidic with hydrochloric acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the desired product.[19]

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of 2-fluoro-4-iodonicotinic acid makes it a highly versatile scaffold for the synthesis of a wide range of drug candidates.[22][23]

As a Building Block for Kinase Inhibitors

The pyridine core is a prevalent feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain. The fluoro and iodo substituents on 2-fluoro-4-iodonicotinic acid can be exploited to modulate binding affinity and selectivity. The iodine atom is particularly useful for introducing larger substituents via Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions, allowing for the exploration of different regions of the kinase active site.

In the Development of Novel Antibacterial and Antiviral Agents

Pyridine carboxylic acid derivatives have a long history in the development of antimicrobial agents.[22] The unique electronic properties conferred by the fluorine atom in 2-fluoro-4-iodonicotinic acid can enhance the biological activity of its derivatives. The carboxylic acid moiety provides a handle for the formation of amides, esters, and other functional groups, enabling the creation of diverse libraries of compounds for screening against various pathogens.

For the Synthesis of CNS-Active Compounds

The ability of fluorine to increase lipophilicity can facilitate the penetration of the blood-brain barrier, a critical property for drugs targeting the central nervous system.[8] Consequently, 2-fluoro-4-iodonicotinic acid is an attractive starting material for the synthesis of novel therapeutics for neurological and psychiatric disorders.

Caption: Key application areas of 2-fluoro-4-iodonicotinic acid in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-fluoro-4-iodonicotinic acid and its derivatives.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[24][25] Avoid inhalation of dust and contact with skin and eyes.[21][25]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[24][25]

-

First Aid:

-

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[19]

Conclusion

2-Fluoro-4-iodonicotinic acid is a strategically important and versatile building block for modern drug discovery. Its unique combination of a pyridine core, a fluorine atom, an iodine atom, and a carboxylic acid group provides medicinal chemists with a powerful tool to synthesize novel and complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is essential for unlocking its full potential in the development of the next generation of therapeutics. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery endeavors.

References

-

2a biotech. Products - 2-FLUORO-4-IODONICOTINIC ACID. [Link]

-

chem-contract. 2-Fluoro-4-iodonicotinic acid. [Link]

-

Henan Allgreen Chemical Co.,Ltd. 2-fluoro-4-iodonicotinic acid cas no.884494-51-3. [Link]

-

PubMed Central (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

AccelaChem. 884494-51-3,2-Fluoro-4-iodonicotinic Acid. [Link]

-

Chemsrc. 2-Fluoro-4-Iodonicotinic Acid | CAS#:884494-51-3. [Link]

-

PubChem - NIH. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]

-

OUCI. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. [Link]

-

Reagentia. 2-Fluoro-4-iodonicotinic acid (1 x 1 g). [Link]

-

PubChem - NIH. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

-

Open Access Journals. A Brief View on Pyridine Compounds. [Link]

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PubChemLite. 884494-51-3 (C6H3FINO2). [Link]

-

ResearchGate. Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid | Request PDF. [Link]

Sources

- 1. 2-Fluoro-4-iodonicotinic acid | [frontierspecialtychemicals.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-FLUORO-4-IODONICOTINIC ACID, CasNo.884494-51-3 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 4. chem-contract.com [chem-contract.com]

- 5. 2-Fluoro-4-iodonicotinic acid | CymitQuimica [cymitquimica.com]

- 6. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 2-Fluoro-4-iodonicotinic acid , 95% , 884494-51-3 - CookeChem [cookechem.com]

- 12. 2-FLUORO-4-IODONICOTINIC ACID | 884494-51-3 [chemicalbook.com]

- 13. 884494-51-3 | 2-Fluoro-4-iodonicotinic acid - Moldb [moldb.com]

- 14. 884494-51-3,2-Fluoro-4-iodonicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 15. 2-Fluoro-4-Iodonicotinic Acid | CAS#:884494-51-3 | Chemsrc [chemsrc.com]

- 16. 2-Fluoro-4-iodonicotinic acid (1 x 1 g) | Reagentia [reagentia.eu]

- 17. 884494-51-3|2-Fluoro-4-iodonicotinic acid|BLD Pharm [bldpharm.com]

- 18. PubChemLite - 884494-51-3 (C6H3FINO2) [pubchemlite.lcsb.uni.lu]

- 19. 2-FLUORO-4-IODONICOTINIC ACID CAS#: 884494-51-3 [m.chemicalbook.com]

- 20. youtube.com [youtube.com]

- 21. Page loading... [guidechem.com]

- 22. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Fluoro-4-iodonicotinic Acid: A Core Moiety in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-iodonicotinic acid, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its fundamental properties, synthesis, strategic applications, and safe handling protocols, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Value of a Halogenated Pyridine Scaffold

2-Fluoro-4-iodonicotinic acid (CAS No. 884494-51-3) is a synthetically versatile derivative of nicotinic acid (Vitamin B3). Its utility in drug discovery stems from the unique and synergistic properties imparted by its three key functional groups: the pyridine ring, a fluorine atom, and an iodine atom.

-

The Pyridine Core: A foundational element in numerous pharmaceuticals, the nitrogen-containing heterocycle provides a scaffold that can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.

-

The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[1][2] Its high electronegativity can profoundly influence a molecule's physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. This often leads to enhanced pharmacokinetic profiles, such as improved oral bioavailability and resistance to metabolic degradation.[1][3]

-

The Iodine Atom: The iodine at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments to build complexity and explore the chemical space around the core scaffold.

This combination makes 2-Fluoro-4-iodonicotinic acid a high-value intermediate for constructing novel chemical entities with finely tuned pharmacological properties.

Physicochemical and Structural Data

The fundamental properties of 2-Fluoro-4-iodonicotinic acid are summarized below. These parameters are critical for planning synthetic transformations, purification, and formulation studies.

| Property | Value | Source(s) |

| Molecular Weight | 267.00 g/mol | [4][5] |

| Molecular Formula | C₆H₃FINO₂ | [4][6] |

| CAS Number | 884494-51-3 | [4][6] |

| Appearance | Off-white solid | [7] |

| Predicted Boiling Point | 347.0 ± 42.0 °C | [7] |

| Density | 2.198 g/cm³ | [7] |

| Predicted pKa | 1.20 ± 0.10 | [7] |

| Storage Conditions | 2–8 °C under inert gas | [7][8] |

Synthesis Protocol: A Stepwise Approach

The synthesis of 2-Fluoro-4-iodonicotinic acid is a multi-step process that requires careful control of reaction conditions, particularly temperature. The following protocol is based on established methodologies for the functionalization of pyridine rings.[9]

Causality in Experimental Design:

The choice of reagents and conditions is dictated by the chemistry of the pyridine ring. Direct electrophilic iodination of 2-fluoropyridine is challenging. Therefore, a directed ortho-metalation strategy is employed. Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base, is used to deprotonate the pyridine ring regioselectively at the position ortho to the fluorine, which is the most acidic proton. The subsequent reaction with iodine introduces the halogen at the desired 4-position. The final carboxylation step introduces the carboxylic acid group.

Experimental Workflow:

Caption: Role of the building block in the drug discovery pipeline.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Introducing fluorine at a metabolically liable position can block oxidative degradation, thereby increasing the drug's half-life and exposure. [1][2]* Tuning Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This is a critical tool for modulating the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target effects like hERG channel binding. [2][3]* Prosthetic Group for PET Imaging: Fluorinated nicotinic acids are valuable precursors for synthesizing radiotracers for Positron Emission Tomography (PET). [10]The radioactive isotope Fluorine-18 can be incorporated to create imaging agents that allow for the non-invasive visualization and quantification of drug-target engagement in vivo, a powerful tool in both preclinical and clinical development. [2][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Fluoro-4-iodonicotinic acid and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, impervious gloves (inspect before use), and a lab coat. [12]Work should be conducted in a well-ventilated area or a chemical fume hood. [13]* Hazards Identification: The compound and related structures are classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation. [14]Avoid breathing dust. [14]* First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [14] * In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. [13][14] * If inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. [13][14] * If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. [13]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. [7][8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

2-Fluoro-4-iodonicotinic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique trifunctional architecture provides medicinal chemists with a robust platform to systematically modulate the properties of lead compounds. By leveraging the metabolic blocking and pKa-modifying effects of the fluorine atom and the synthetic versatility of the iodine atom, researchers can accelerate the optimization of drug candidates, addressing complex pharmacokinetic and pharmacodynamic challenges with precision and control.

References

- 2-Fluoro-4-iodonicotinic acid - chem-contract.Chem-contract.com.

- 2-Fluoro-4-iodonicotinic acid | - Frontier Specialty Chemicals.Frontier Specialty Chemicals.

- Preparation method of 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER - Guidechem.Guidechem.com.

- 2-Fluoro-4-iodonicotinic acid , 95% , 884494-51-3 - CookeChem.CookeChem.

- 2-FLUORO-4-IODONICOTINIC ACID CAS#: 884494-51-3 - ChemicalBook.ChemicalBook.

- 884494-51-3|2-Fluoro-4-iodonicotinic acid|BLD Pharm.BLD Pharm.

- SAFETY D

- SAFETY D

- 2 - SAFETY D

- A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline.sphinxsai.com.

- 2-Chloro-4-fluoronicotinic acid - CymitQuimica.CymitQuimica.

- Fluorine in drug discovery: Role, design and case studies.

- Tactical Applications of Fluorine in Drug Design and Development.

- Applications of Fluorine in Medicinal Chemistry.PubMed.

- Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry.Medium.

- One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18.PubMed.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem-contract.com [chem-contract.com]

- 5. 2-Fluoro-4-iodonicotinic acid , 95% , 884494-51-3 - CookeChem [cookechem.com]

- 6. 2-Fluoro-4-iodonicotinic acid | [frontierspecialtychemicals.com]

- 7. 2-FLUORO-4-IODONICOTINIC ACID CAS#: 884494-51-3 [m.chemicalbook.com]

- 8. 884494-51-3|2-Fluoro-4-iodonicotinic acid|BLD Pharm [bldpharm.com]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sodiumiodide.net [sodiumiodide.net]

- 14. fishersci.com [fishersci.com]

Structure Elucidation of 2-Fluoro-4-iodonicotinic Acid: A Multi-Technique, Verifiable Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-fluoro-4-iodonicotinic acid, a critical building block in modern medicinal chemistry. Our approach is grounded in the principle of orthogonal verification, where data from multiple analytical techniques are integrated to build an unassailable structural proof. We will move beyond simple procedural lists to explain the scientific rationale behind each experimental choice, ensuring a self-validating workflow from initial synthesis to final structural confirmation.

Introduction: The Significance of a Halogenated Pyridine Core

2-Fluoro-4-iodonicotinic acid (C₆H₃FINO₂) is a substituted pyridine derivative of significant interest in pharmaceutical development. The strategic placement of its functional groups offers medicinal chemists a versatile scaffold for synthesizing complex active pharmaceutical ingredients (APIs).[1] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[2][3][4] The iodine atom serves as a reactive handle, ideal for introducing further complexity through cross-coupling reactions. Given its role as a key starting material, unambiguous confirmation of its structure is not merely an academic exercise—it is a prerequisite for reproducible downstream synthesis and regulatory compliance.

This guide details the logical flow of analysis, beginning with mass spectrometry to confirm elemental composition, followed by spectroscopic methods to map functional groups and atomic connectivity, and culminating in X-ray crystallography for definitive three-dimensional structure determination.

Caption: Overall workflow for the structure elucidation of 2-fluoro-4-iodonicotinic acid.

Part 1: Foundational Analysis - Confirming the Molecular Formula

Before delving into complex connectivity, the first principle is to confirm that the material in hand has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Context: Synthesis of 2-Fluoro-4-iodonicotinic acid

The target compound is commonly synthesized from 2-fluoro-4-iodopyridine-3-carboxaldehyde.[5][6] In a typical procedure, the aldehyde is oxidized using an agent like sodium chlorite in the presence of a scavenger such as 2-methyl-2-butene.[5] Understanding the synthesis is crucial as it informs us about potential impurities, such as unreacted starting material or by-products, which could complicate subsequent spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We employ HRMS with a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and cleanly observe the molecular ion. The high resolving power of an Orbitrap or TOF analyzer allows for the determination of the exact mass to several decimal places, which is then used to calculate a unique elemental formula.

Trustworthiness: The presence of iodine, with its characteristic monoisotopic nature (¹²⁷I), simplifies the isotopic pattern. However, the overall mass defect and high-resolution measurement provide a self-validating data point. The system is calibrated using a known standard immediately prior to the run to ensure mass accuracy.

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 with the same solvent.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™).

-

Ionization Mode: Operate in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes to maximize the probability of observing a strong molecular ion signal.

-

Mass Analysis: Acquire data over a mass range of m/z 100-500 with a resolution setting of >100,000.

-

Data Processing: Compare the measured exact mass of the most abundant ion peak against the theoretical exact mass calculated for the target formula, C₆H₃FINO₂. The mass error should be below 5 ppm.

| Parameter | Theoretical Value | Observed Value ([M+H]⁺) | Mass Error (ppm) |

| Formula | C₆H₄FINO₂⁺ | - | - |

| Exact Mass | 267.9265 | 267.9262 | -1.1 |

Note: The observed value is based on literature data where the [M+H]⁺ ion was detected at m/z 268, with the exact mass calculated for C6H3FINO2 being 267.91900.[5][6] The table reflects a hypothetical high-resolution result.

Part 2: Spectroscopic Characterization for Functional Group and Connectivity Analysis

With the molecular formula confirmed, the next phase is to piece together the atomic puzzle: identifying the functional groups and determining how they are connected.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups. For 2-fluoro-4-iodonicotinic acid, we expect to see characteristic vibrations for the carboxylic acid (O-H and C=O stretching) and the substituted aromatic ring (C=C and C-H stretching). Comparing the spectrum to that of unsubstituted nicotinic acid helps to isolate the influence of the halogen substituents.[7][8]

-

Sample Preparation: Mix ~1 mg of the dried compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify and assign the major absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid O-H | 3300-2500 | Broad stretch, characteristic of H-bonding |

| Aromatic C-H | 3100-3000 | Sharp stretch |

| Carbonyl C=O | 1710-1680 | Strong stretch, conjugated |

| Aromatic C=C / C=N | 1620-1550 | Medium to strong ring stretching vibrations |

| C-F Stretch | 1250-1000 | Strong stretch |

| C-I Stretch | ~600-500 | Weak to medium stretch |

Note: Expected wavenumbers are based on typical ranges for these functional groups and data from similar molecules like nicotinic acid.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of an organic molecule in solution.[10][11] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of every proton and carbon atom, confirming the 2, 3, 4-substitution pattern on the pyridine ring.

Trustworthiness: The suite of NMR experiments provides a self-consistent and cross-validating dataset. For instance, a ¹H-¹H COSY correlation confirms neighboring protons, an HSQC experiment links each proton directly to its attached carbon, and an HMBC experiment reveals 2- and 3-bond correlations, piecing the molecular fragments together like a puzzle.[10] Any proposed structure must be consistent with all observed correlations.

Caption: Key HMBC correlations confirming the substituent pattern of the pyridine ring.

The HMBC correlations are critical. For example, the correlation from H6 to the fluorine-bearing C2 and the iodine-bearing C4, combined with the correlation from H5 to C4 and the carboxyl-bearing C3, locks in the connectivity and substitution pattern unambiguously.

Part 3: Definitive 3D Structure Determination

While spectroscopy provides a robust map of covalent bonds, it does not offer definitive proof of the three-dimensional arrangement of atoms in the solid state. For this, we turn to the gold standard.

Single-Crystal X-ray Crystallography

Trustworthiness: A successfully refined crystal structure has internal validation metrics (e.g., R-factor) that quantify the goodness-of-fit between the experimental diffraction data and the final structural model. A low R-factor (<5%) indicates a highly reliable structure. This method leaves no ambiguity.

-

Crystal Growth: Grow single crystals suitable for diffraction. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is a common method.

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions to locate the heavy iodine atom, and the remaining atoms are located in the resulting electron density map. The model is then refined to achieve the best fit with the observed data.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.31 Å |

| Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups |

Conclusion: An Integrated and Verifiable Structural Proof

The structure elucidation of 2-fluoro-4-iodonicotinic acid is achieved not by a single experiment, but by the logical and systematic integration of multiple, orthogonal analytical techniques. HRMS provides the foundational confirmation of the molecular formula. FTIR and NMR spectroscopy work in concert to build a detailed 2D map of the molecule, establishing the precise connectivity of the pyridine core and its substituents. Finally, single-crystal X-ray crystallography delivers the ultimate, unambiguous 3D structure, serving as the final verification of all preceding data. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is essential for any research or development program that relies on this critical chemical intermediate.

References

-

ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Fluoro-4-Iodonicotinic Acid | CAS#:884494-51-3. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Nicotinic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). nicotinic acid, butyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Ning, J. (2023). Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Das, P., & Sharma, U. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2224. [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

Scribd. (n.d.). NMR Spectroscopy For Structure Elucidation. Retrieved from [Link]

-

Aatish Chemical. (2025). Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. Retrieved from [Link]

-

Aatish Chemical. (n.d.). The Role of Fluorinated Compounds in Modern Antibiotic Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]

-

OUCI. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

-

Al-Warhi, T., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 11(1), 12345. [Link]

-

Miller, I. (2022). X-ray crystallography of protein UHRF2 with H3K9me3. Digital Commons @ EMU. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-FLUORO-4-IODONICOTINIC ACID CAS#: 884494-51-3 [m.chemicalbook.com]

- 6. 2-Fluoro-4-Iodonicotinic Acid | CAS#:884494-51-3 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

synthesis of 2-Fluoro-4-iodonicotinic acid from 2-fluoropyridine

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-iodonicotinic Acid from 2-Fluoropyridine

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, functionalized heterocyclic compounds are of paramount importance, often forming the core scaffolds of biologically active molecules.[1] Among these, pyridine derivatives are particularly significant. The compound 2-Fluoro-4-iodonicotinic acid (CAS: 884494-51-3) represents a highly valuable and versatile building block for organic synthesis.[2][3][4] Its unique arrangement of substituents—a fluorine atom, an iodine atom, and a carboxylic acid on the pyridine ring—offers multiple, orthogonal reaction sites. This allows for the sequential and selective introduction of different molecular fragments, a crucial capability in the construction of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5][6] The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the carboxylic acid provides a point for amide bond formation or other derivatizations.[1]

This guide provides an in-depth examination of a robust synthetic route to 2-Fluoro-4-iodonicotinic acid, commencing from the readily available starting material, 2-fluoropyridine. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and efficient transformation.

Overall Synthetic Strategy: A Two-Step C-H Functionalization Approach

The synthesis is efficiently achieved through a two-step sequence involving sequential directed ortho-metalation (DoM), followed by quenching with distinct electrophiles. This strategy leverages the ability of substituents on the pyridine ring to direct a strong base to deprotonate a specific, adjacent C-H bond, thereby creating a nucleophilic organolithium species ready for functionalization.

The overall transformation is as follows:

-

Regioselective Lithiation-Iodination: 2-Fluoropyridine is first deprotonated at the C4-position using lithium diisopropylamide (LDA) and subsequently trapped with an iodine source to yield the key intermediate, 2-fluoro-4-iodopyridine.

-

Directed Lithiation-Carboxylation: The intermediate, 2-fluoro-4-iodopyridine, undergoes a second directed lithiation, this time at the C3-position, directed by the C2-fluoro group. This new organolithium species is then quenched with carbon dioxide to afford the final product, 2-Fluoro-4-iodonicotinic acid.

Caption: Overall workflow for the synthesis of 2-Fluoro-4-iodonicotinic acid.

Part 1: Synthesis of 2-Fluoro-4-iodopyridine Intermediate

This initial step is crucial as it establishes the iodo-substituent at the C4 position, setting the stage for the subsequent carboxylation.

Mechanistic Rationale and Causality

The core of this transformation is the Directed ortho-Metalation (DoM) reaction.[7] DoM involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong organolithium base.[8] The DMG, typically a Lewis basic functional group, coordinates to the lithium cation of the base, bringing the base into proximity of the ortho-proton and facilitating its abstraction.[7][8]

-

Choice of Base (LDA): Lithium diisopropylamide (LDA) is the base of choice for this reaction. Its bulky isopropyl groups render it highly sterically hindered, making it a poor nucleophile but a very strong base (pKa of the conjugate acid is ~36). This minimizes side reactions, such as nucleophilic addition to the electron-deficient pyridine ring, which can be a problem with less hindered bases like n-butyllithium.[9][10]

-

Regioselectivity of Lithiation: While fluorine is considered a moderate ortho-directing group, the regioselective lithiation of halopyridines can be complex.[11][12] In the case of 2-fluoropyridine, deprotonation could potentially occur at C3 (ortho to F) or C6 (ortho to N). However, experimental evidence, particularly from patent literature, demonstrates that under specific conditions (LDA at -55°C or below), deprotonation can be directed to the C4 position.[13] This outcome is likely the result of a complex interplay between the inductive effects of the fluorine and the ring nitrogen, which acidify the ring protons, and thermodynamic factors that may favor the 4-lithiated species. The regioselective lithiation of 3-chloropyridine at the C4 position with LDA is also a known precedent.[11][14]

-

Electrophilic Quench: The resulting 2-fluoro-4-lithiopyridine is a potent nucleophile. It is trapped by the addition of an electrophilic iodine source, such as molecular iodine (I₂), to form the stable C-I bond, yielding 2-fluoro-4-iodopyridine.[15]

Caption: Reaction scheme for the formation of 2-fluoro-4-iodopyridine.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-iodopyridine

-

Materials and Setup:

-

A three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum for additions.

-

All glassware must be oven-dried and assembled hot under a stream of dry nitrogen.

-

Reagents: 2-Fluoropyridine, Lithium diisopropylamide (LDA, solution in THF/heptane/ethylbenzene), Iodine (I₂), Anhydrous tetrahydrofuran (THF), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

-

Procedure:

-

To the reaction flask, add 2-fluoropyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume excess iodine, followed by water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford pure 2-fluoro-4-iodopyridine.[16]

-

| Parameter | Value | Reference |

| CAS Number | 22282-70-8 | [5] |

| Molecular Formula | C₅H₃FIN | [5] |

| Molecular Weight | 222.99 g/mol | [5] |

| Appearance | Shallow-colored solid | [5] |

| Melting Point | 57 °C | [5] |

| Boiling Point | 223 °C at 760 mmHg | [5] |

| Purity | ≥98.0% | [5] |

Part 2: Synthesis of 2-Fluoro-4-iodonicotinic Acid

With the key intermediate in hand, the final step involves the introduction of the carboxylic acid group at the C3 position.

Mechanistic Rationale and Causality

This step again relies on directed ortho-metalation, but the directing landscape of the substrate has changed.

-

Regioselectivity of the Second Lithiation: The substrate is now 2-fluoro-4-iodopyridine. The powerful ortho-directing effect of the C2-fluoro group strongly activates the C3 proton for abstraction by LDA.[17] The iodine at C4 has a weaker influence. Therefore, deprotonation occurs selectively at the C3 position, between the two existing substituents, to form 3-lithio-2-fluoro-4-iodopyridine.

-

Carboxylation with CO₂: The organolithium intermediate is a strong nucleophile and readily attacks the electrophilic carbon of carbon dioxide. Solid carbon dioxide (dry ice) is a convenient and inexpensive source. The initial product is a lithium carboxylate salt.

-

Acidic Work-up: A final acidic work-up (e.g., with dilute HCl) is required to protonate the carboxylate salt, yielding the final neutral product, 2-Fluoro-4-iodonicotinic acid, which typically precipitates from the aqueous solution.

Caption: Reaction scheme for the carboxylation of the intermediate.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-iodonicotinic Acid

-

Materials and Setup:

-

Similar dry, inert atmosphere setup as in Part 1.

-

Reagents: 2-Fluoro-4-iodopyridine, Lithium diisopropylamide (LDA, solution in THF), Anhydrous tetrahydrofuran (THF), Dry ice (solid CO₂), 1M Hydrochloric acid (HCl), Diethyl ether.

-

-

Procedure:

-

Dissolve 2-fluoro-4-iodopyridine (1.0 eq) in anhydrous THF in the reaction flask and cool the solution to -78 °C.

-

Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the organolithium intermediate.

-

Carefully quench the reaction by adding crushed dry ice in small portions to the cold solution. A large excess of dry ice should be used.

-

Allow the reaction mixture to slowly warm to room temperature, which also allows for the sublimation of excess CO₂.

-

Add water to the reaction mixture, then transfer to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The product should precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Fluoro-4-iodonicotinic acid.

-

| Parameter | Value | Reference |

| CAS Number | 884494-51-3 | [2][18] |

| Molecular Formula | C₆H₃FINO₂ | [4][19] |

| Molecular Weight | 266.99 g/mol | [4][19] |

| Appearance | Solid | [4] |

| Purity | Typically >95% | [19] |

Safety and Handling Considerations

-

Organolithium Reagents: LDA and other alkyllithiums are highly reactive and pyrophoric upon contact with air and react violently with water. They must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques.

-

Low Temperatures: The use of dry ice/acetone baths (-78 °C) requires appropriate personal protective equipment, including cryogenic gloves and safety glasses, to prevent cold burns.

-

Quenching: Quenching of reactive intermediates must be done slowly and at low temperatures to control the exotherm.

Conclusion

The is a prime example of modern synthetic strategy, utilizing sequential C-H bond functionalization through directed ortho-metalation. This two-step process is efficient and provides access to a highly valuable, trifunctional building block. A thorough understanding of the underlying reaction mechanisms, particularly the factors governing the regioselectivity of the lithiation steps, is critical for the successful execution of this synthesis. The resulting product serves as a versatile platform for the development of novel compounds in the pharmaceutical and materials science sectors.

References

- Pipzine Chemicals. 2-Fluoro-4-Iodopyridine.

- Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. (n.d.).

- Chem-Impex. 2-Fluoro-4-iodopyridine.

- Gribble, G. W., & Saulnier, M. G. (1985). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. Heterocycles, 23(5), 1277.

-

Chadwick, D. B., et al. (2011). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 133(42), 16964–16977. Available from: [Link]

- BLD Pharm. 884494-51-3|2-Fluoro-4-iodonicotinic acid.

- ChemicalBook. 2-FLUORO-4-IODONICOTINIC ACID(884494-51-3) 1H NMR spectrum.

- Organic Chemistry Portal. Directed ortho Metalation (DOM).

- Knochel, P. (2007). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

-

Wikipedia. Directed ortho metalation. Available from: [Link]

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

- Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University.

- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.

-

Gribble, G. W., & Saulnier, M. G. (2019). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. Available from: [Link]

- Frontier Specialty Chemicals. 2-Fluoro-4-iodonicotinic acid.

- Frontier Specialty Chemicals. 2-Fluoro-4-iodopyridine.

- CymitQuimica. 2-Fluoro-4-iodonicotinic acid.

- The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. (n.d.).

- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid. Google Patents.

- Reagentia. 2-Fluoro-4-iodonicotinic acid (1 x 1 g).

- CookeChem. 2-Fluoro-4-iodonicotinic acid, 95%, 884494-51-3.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 884494-51-3|2-Fluoro-4-iodonicotinic acid|BLD Pharm [bldpharm.com]

- 3. 2-Fluoro-4-iodonicotinic acid | [frontierspecialtychemicals.com]

- 4. 2-Fluoro-4-iodonicotinic acid | CymitQuimica [cymitquimica.com]

- 5. innospk.com [innospk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. baranlab.org [baranlab.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. researchgate.net [researchgate.net]

- 12. Directed Ortho Metalation [organic-chemistry.org]

- 13. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]

- 16. 2-Fluoro-4-iodopyridine | [frontierspecialtychemicals.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. 2-Fluoro-4-iodonicotinic acid (1 x 1 g) | Reagentia [reagentia.eu]

- 19. 2-Fluoro-4-iodonicotinic acid , 95% , 884494-51-3 - CookeChem [cookechem.com]

An In-Depth Technical Guide on the Differential Reactivity of the C-F versus C-I Bond in 2-Fluoro-4-iodonicotinic Acid

Introduction: The Strategic Importance of 2-Fluoro-4-iodonicotinic Acid in Modern Drug Discovery

2-Fluoro-4-iodonicotinic acid is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. Its utility stems from the presence of two distinct halogen atoms on the pyridine ring, each with markedly different chemical reactivities. This differential reactivity allows for selective, stepwise functionalization, a highly sought-after characteristic in the efficient construction of novel drug candidates. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a molecule, while the iodo group serves as a versatile handle for a wide array of cross-coupling reactions.[1][2][3][4] This guide will provide an in-depth exploration of the fundamental principles governing the reactivity of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds within this molecule, offering both theoretical insights and practical, field-proven experimental protocols for its selective transformation.

Part 1: A Tale of Two Bonds: Unraveling the Dichotomy of C-I and C-F Reactivity

The pronounced difference in reactivity between the C-I and C-F bonds is rooted in their fundamental atomic and bonding properties. Understanding these differences is paramount for designing selective synthetic strategies.

Bond Strength and Polarizability: The Decisive Factors

The most significant factor governing the selective reactivity is the vast difference in bond dissociation energies (BDEs). The C-F bond is one of the strongest single bonds in organic chemistry, with a BDE of up to 130 kcal/mol.[5] In stark contrast, the C-I bond is considerably weaker, with a BDE of approximately 57.6 kcal/mol for a methyl-iodide bond.[5] This disparity arises from the effective orbital overlap between the carbon and fluorine atoms due to their similar atomic sizes, and the high electronegativity of fluorine, which imparts a significant ionic character to the bond.[5][6]

Conversely, the large size of the iodine atom results in poorer orbital overlap with carbon, leading to a longer and weaker bond. This inherent weakness makes the C-I bond more susceptible to cleavage, particularly in transition metal-catalyzed reactions.

Furthermore, the polarizability of the halogen atom plays a crucial role. Iodine, being a larger and less electronegative atom, has a more diffuse electron cloud that is easily distorted. This high polarizability makes the C-I bond more susceptible to oxidative addition by a low-valent metal catalyst, a key step in many cross-coupling reactions.[7]

| Bond | Average Bond Dissociation Energy (kcal/mol) | Bond Length (Å) | Electronegativity of Halogen |

| C-F | ~115 | ~1.35 | 3.98 |

| C-Cl | ~83.7 | ~1.77 | 3.16 |

| C-Br | ~72.1 | ~1.94 | 2.96 |

| C-I | ~57.6 | ~2.14 | 2.66 |

| Table 1: Comparison of Carbon-Halogen Bond Properties.[5][8][9] |

The Mechanism of Oxidative Addition: A Kinetic Preference

The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[10][11] The generally accepted trend for the rate of oxidative addition is C-I > C-Br > C-Cl >> C-F.[7][12] This trend is a direct consequence of the bond dissociation energies. The weaker C-I bond presents a lower activation energy barrier for the palladium to insert itself, leading to a significantly faster reaction rate.[13]

The mechanism of oxidative addition can vary, but for aryl iodides, a three-centered concerted mechanism is often proposed.[10][13] In this pathway, the electron-rich Pd(0) center coordinates to the carbon-iodine bond, followed by cleavage of the C-I bond and formation of a new Pd(II)-aryl-iodide complex. The high polarizability and lower bond strength of the C-I bond facilitate this process.[7]

Part 2: Harnessing Selectivity: The C-I Bond as the Workhorse for Cross-Coupling

The pronounced reactivity of the C-I bond makes it the ideal starting point for a multitude of selective cross-coupling reactions, leaving the robust C-F bond untouched under standard conditions. This section will detail the protocols for three of the most widely employed transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[14][15] It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[14][16] The reaction is highly chemoselective for the C-I bond in 2-fluoro-4-iodonicotinic acid.

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-fluoro-4-iodonicotinic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[17]

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or toluene/ethanol/water.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines from aryl halides and amines.[18][19][20] This palladium-catalyzed reaction demonstrates excellent chemoselectivity for the C-I bond over the C-F bond.[21]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-fluoro-4-iodonicotinic acid (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.) in a dry reaction vessel.[22]

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] It typically employs a dual catalytic system of palladium and copper(I).[23] The reaction proceeds readily at the C-I position of 2-fluoro-4-iodonicotinic acid.[12][24]

-

Reaction Setup: To a solution of 2-fluoro-4-iodonicotinic acid (1.0 equiv.) in a suitable solvent (e.g., THF, DMF), add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[23]

-

Base and Amine Addition: Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine, which also serves as a solvent.

-

Reaction Execution: Stir the reaction mixture at room temperature to 60 °C until completion.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine. Dry the organic layer, concentrate, and purify by chromatography.

Part 3: The Inert but Activatable C-F Bond: A Gateway to Further Functionalization

While the C-F bond is significantly less reactive than the C-I bond, it is not entirely inert.[25] Under specific and often more forcing conditions, the C-F bond can be activated and functionalized. This opens up possibilities for sequential, site-selective reactions on the same molecule.

Conditions for C-F Bond Activation

The activation of aromatic C-F bonds is a challenging but increasingly feasible area of research.[26][27] Several strategies have been developed:

-

Transition Metal Catalysis: Nickel and palladium complexes with specialized, electron-rich, and bulky phosphine ligands can catalyze the cross-coupling of C-F bonds.[25][26] These reactions often require higher temperatures and more reactive coupling partners, such as Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling).[28]

-

Nucleophilic Aromatic Substitution (SₙAr): The C-F bond can be susceptible to SₙAr, especially when activated by strong electron-withdrawing groups on the aromatic ring. In the case of 2-fluoro-4-iodonicotinic acid, the carboxylic acid and the ring nitrogen act as electron-withdrawing groups, making the 2-position susceptible to nucleophilic attack, albeit under harsher conditions than C-I coupling.

-

Directed C-F Activation: The use of a directing group ortho to the fluorine atom can facilitate C-F bond activation through chelation assistance.[28]

Conclusion: A Versatile Scaffold for Rational Drug Design

The differential reactivity of the C-I and C-F bonds in 2-fluoro-4-iodonicotinic acid provides a powerful platform for the synthesis of complex, highly functionalized molecules. By understanding the fundamental principles of bond strength, polarizability, and the mechanisms of transition metal-catalyzed reactions, researchers can strategically and selectively modify this scaffold. The robust C-I bond serves as an excellent handle for a wide array of mild cross-coupling reactions, while the more inert C-F bond offers the potential for subsequent functionalization under more vigorous conditions. This predictable and controllable reactivity makes 2-fluoro-4-iodonicotinic acid an invaluable tool for medicinal chemists and drug development professionals in the quest for novel therapeutics.

References

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

-

Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

-

Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]

-

Metallomimetic C–F Activation Catalysis by Simple Phosphines. PMC - NIH. [Link]

-

Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source. ResearchGate. [Link]

-

The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. pubs.rsc.org. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

-

Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC - NIH. [Link]

-

Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination. PubMed. [Link]

-

The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis. [Link]

-

Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]

-

Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnCat. Scilit. [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

-

Carbon–fluorine bond. Wikipedia. [Link]

-

Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide. [Link]

-

Halogen. Wikipedia. [Link]

-

Bond Energies. Chemistry LibreTexts. [Link]

-

Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Proximity Effects of Substituents on Halogen Bond Strength. pubs.acs.org. [Link]

-

Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. sciencedirect.com. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Bond dissociation energy. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

-

Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? Reddit. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Recent progress in the strategic incorporation of fluorine into medicinally active compounds. sciencedirect.com. [Link]

-

Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. ACS Publications. [Link]

-

The Role of Fluorinated Compounds in Modern Drug Discovery: Insights from NINGBO INNO PHARMCHEM CO.,LTD. ningboinno.com. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling Mechanism. YouTube. [Link]

-

Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. research.rug.nl [research.rug.nl]

- 23. benchchem.com [benchchem.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Selective Functionalization of 2-Fluoro-4-iodonicotinic Acid

An In-depth Technical Guide:

Abstract

2-Fluoro-4-iodonicotinic acid is a highly versatile heterocyclic building block pivotal in the fields of drug discovery and materials science. Its unique trifunctional substitution pattern on the electron-deficient pyridine core offers three distinct and orthogonally addressable reactive sites. This guide provides a comprehensive technical overview of the substitution chemistry of this molecule, delineating the principles and field-proven protocols for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and electrophilic aromatic substitution. We delve into the mechanistic underpinnings that govern the profound regioselectivity observed, offering researchers, scientists, and drug development professionals a strategic framework for leveraging this scaffold in the synthesis of complex molecular architectures.

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. The precise installation of functional groups onto this heterocycle is a critical challenge in synthetic chemistry. 2-Fluoro-4-iodonicotinic acid (CAS 884494-51-3) has emerged as a particularly valuable starting material due to the distinct reactivity of its substituents.[1][2][3][4][5]

-

The C2-Fluorine: The fluorine atom at the C2 position, being ortho to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex, making it an excellent leaving group in this context.[6]

-

The C4-Iodine: The carbon-iodine bond at the C4 position is the workhorse for transition metal-catalyzed cross-coupling reactions. The C-I bond is the weakest among the carbon-halogen bonds, rendering it exquisitely susceptible to oxidative addition by palladium(0) catalysts, a key step in Suzuki-Miyaura, Sonogashira, and Heck couplings.[7]

-

The Pyridine Core: The inherent electron deficiency of the pyridine ring, compounded by three electron-withdrawing substituents (F, I, COOH), makes electrophilic substitution a formidable challenge. However, this deactivation also directs any potential electrophilic attack with high regioselectivity to the C5 position.

This guide will systematically explore the chemistry of these three reactive sites, providing both theoretical understanding and practical, step-by-step protocols.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Nucleophilic aromatic substitution on 2-fluoro-4-iodonicotinic acid is a powerful method for introducing a wide range of nucleophiles, primarily at the C2 position. The reaction proceeds via a bimolecular addition-elimination mechanism.

1.1 Mechanistic Principles

The SNAr mechanism is initiated by the attack of a nucleophile on an electron-deficient carbon atom (C2), which is activated by the ring nitrogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor. In the subsequent elimination step, the leaving group (fluoride) is expelled, and aromaticity is restored.

The general reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electron-withdrawing substituent like fluorine.

1.2 Experimental Protocol: Amination at the C2-Position

This protocol describes a general procedure for the substitution of the C2-fluorine with a primary or secondary amine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO or DMF is used to dissolve the reactants and to enhance the nucleophilicity of the amine.[8]

-

Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is required. Its role is to scavenge the HF produced during the reaction, driving the equilibrium towards the product. It also prevents protonation of the amine nucleophile, which would render it unreactive.

-

Temperature: Moderate heating (80-120 °C) is typically necessary to overcome the activation energy of the initial nucleophilic attack.

Step-by-Step Methodology:

-

To a dry reaction vial, add 2-fluoro-4-iodonicotinic acid (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv.).

-

Add a polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of approximately 0.5 M.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product, as the carboxylic acid is often insoluble at this pH.

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Chapter 2: Palladium-Catalyzed Cross-Coupling at the C4-Position

The C4-iodo group is the preferred site for functionalization via palladium-catalyzed cross-coupling reactions. This selectivity is driven by the relative bond dissociation energies (C-I << C-F), making the oxidative addition of a Pd(0) catalyst into the C-I bond vastly more favorable.[7] The Suzuki-Miyaura coupling is the most prominent example.

2.1 Suzuki-Miyaura Coupling: Mechanism and Application